molecular formula C16H12ClNO3S B134297 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride CAS No. 509074-26-4

4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride

Cat. No.: B134297
CAS No.: 509074-26-4
M. Wt: 333.8 g/mol
InChI Key: NVKQPOHDVWNXRP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride involves several steps. One common method includes the reaction of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride with appropriate reagents under controlled conditions . The reaction typically requires an inert atmosphere and specific temperature conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or modification of the target molecule’s function, affecting various biological pathways .

Comparison with Similar Compounds

4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications in various fields.

Properties

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKQPOHDVWNXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432269
Record name 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509074-26-4
Record name 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride
4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride
4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride
4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride
4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride
4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride

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